(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a pyridopyrimidine derivative featuring a conjugated enone system with a thiophen-2-yl substituent. Its core structure comprises a bicyclic pyrido[4,3-d]pyrimidine scaffold fused with a prop-2-en-1-one moiety.
Properties
IUPAC Name |
(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14(4-3-12-2-1-7-19-12)17-6-5-13-11(9-17)8-15-10-16-13/h1-4,7-8,10H,5-6,9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZVEQTCFUUHJ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[4,3-d]pyrimidine derivative with a thiophene-containing aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of more sustainable solvents and reagents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrido[4,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.
Mechanism of Action
The mechanism of action of (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Key Observations:
Core Flexibility : The target compound’s pyrido[4,3-d]pyrimidine core differs from pyrido[2,3-d]pyrimidine in ring junction position, which may alter electronic properties and binding interactions .
Substituent Impact: The thiophen-2-yl group is a common feature in antimicrobial and anticancer analogs (e.g., compound ). Its electron-rich nature may enhance interactions with biological targets. The enone system in the target compound could improve reactivity in Michael addition or redox pathways compared to saturated analogs .
Synthetic Routes: The target compound’s synthesis likely parallels methods for pyrido[2,3-d]pyrimidines, involving α,β-unsaturated ketones (e.g., 1,3-di(thiophen-2-yl)prop-2-en-1-one) and aminopyrimidinones under acidic conditions .
Pharmacological and Spectral Comparisons
Table 2: Spectroscopic and Activity Data
*Note: The C=O stretch in the target compound is predicted to align with analogs, though positional isomerism (pyrido[4,3-d] vs. [2,3-d]) may cause minor shifts .
Activity Insights:
- Antimicrobial Potential: Pyrido[2,3-d]pyrimidines with dual thiophen-2-yl groups (compound ) show notable antimicrobial activity, suggesting the target compound’s thiophenyl-enone system may confer similar properties.
- Anticancer Prospects: Thioxo-dihydropyrimidines (compound ) exhibit anticancer activity via mechanisms like kinase inhibition; the target compound’s enone may enhance pro-apoptotic effects .
Biological Activity
The compound (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological implications based on recent studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrido[4,3-d]pyrimidine core and a thiophene substituent. The IUPAC name indicates the presence of an enone functional group, which is often associated with biological activity.
Chemical Structure
- Molecular Formula : C12H10N4OS
- Molecular Weight : 246.30 g/mol
Anticancer Activity
Recent studies have shown that derivatives of pyrido[4,3-d]pyrimidine exhibit promising anticancer activities. For instance:
- Cytotoxicity Assays : A study utilizing the MTT assay demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including:
- Lung Cancer (A549) : IC50 values indicated moderate to high cytotoxicity.
- Breast Cancer (MCF-7) : Some derivatives showed IC50 values as low as 6.31 μM.
- Colon Cancer (HCT-116) : Certain compounds demonstrated selective inhibition.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 7.82 |
| Compound B | MCF-7 | 6.31 |
| Compound C | HCT-116 | 10.45 |
These findings suggest that the structural features of pyrido[4,3-d]pyrimidines are crucial for their biological activity against cancer cells .
Anti-inflammatory Activity
In addition to anticancer properties, compounds in this class have been investigated for their anti-inflammatory effects:
- COX-II Inhibition : Research has indicated that derivatives can selectively inhibit cyclooxygenase enzymes (COX), which play a vital role in inflammation and pain pathways. For example:
Other Pharmacological Activities
The biological profile of this compound extends beyond anticancer and anti-inflammatory activities:
- Antiviral Properties : Some derivatives have shown potential against viral infections such as HIV and HCV.
- Antioxidant Activity : The presence of thiophene moieties contributes to antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
Case Studies
Several case studies highlight the efficacy of pyrido[4,3-d]pyrimidine derivatives:
- Study on Lung Cancer : A series of synthesized compounds were tested against A549 cells. Results indicated that modifications in the thiophene ring significantly enhanced cytotoxicity.
- Anti-inflammatory Evaluation : In vivo studies demonstrated that specific derivatives reduced inflammation markers in animal models without significant ulcerogenic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
